molecular formula C7H6N4S B14363820 7,8-Dihydro[1,3]thiazolo[3,2-e]purine CAS No. 91808-94-5

7,8-Dihydro[1,3]thiazolo[3,2-e]purine

Cat. No.: B14363820
CAS No.: 91808-94-5
M. Wt: 178.22 g/mol
InChI Key: NFSMQBGLKIDQNQ-UHFFFAOYSA-N
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Description

7,8-Dihydro[1,3]thiazolo[3,2-e]purine is a synthetically designed bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a fused [1,3]thiazolo purine scaffold, which serves as a structural analog of endogenous purine bases. This characteristic makes it a valuable precursor or core structure for developing novel therapeutic agents, as it can act as a purine antagonist and interact with various enzymatic targets . The primary research value of this compound and its analogs lies in their potent and diverse biological activities. Thiazolo purine and the closely related thiazolopyrimidine systems have demonstrated notable antitumor properties. For instance, certain derivatives have shown excellent cytotoxicity against a range of human cancer cell lines, including lung adenocarcinoma (A549), breast carcinoma (MCF-7), and cervical cancer (HeLa), with some compounds exhibiting IC50 values in the low micromolar range, surpassing the activity of standard chemotherapeutic drugs like doxorubicin in vitro . Furthermore, this class of compounds possesses a broad spectrum of antimicrobial activity. Research on similar structures has shown efficacy against various Gram-positive bacterial strains and Mycobacterium tuberculosis, highlighting their potential in addressing infectious diseases . The mechanism of action for these compounds is often linked to their ability to inhibit key cellular enzymes. Molecular docking studies suggest that derivatives of this scaffold can exhibit strong binding affinities to enzymatic targets such as topoisomerase II, a critical target in anticancer therapy . Other related analogs have been identified as inhibitors of Bcl-2 family proteins, CDC25 phosphatases, and casein kinases, all of which play crucial roles in cell cycle regulation and apoptosis . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91808-94-5

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

7,8-dihydropurino[8,9-b][1,3]thiazole

InChI

InChI=1S/C7H6N4S/c1-2-12-7-10-5-3-8-4-9-6(5)11(1)7/h3-4H,1-2H2

InChI Key

NFSMQBGLKIDQNQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=CN=CN=C3N21

Origin of Product

United States

Synthetic Methodologies for 7,8 Dihydro 1 2 Thiazolo 3,2 E Purine and Its Analogues

Strategies for Constructing the Dihydrothiazolo-Purine Ring System

The fundamental approach to building the core structure involves the formation of the thiazole (B1198619) ring onto a pre-existing purine (B94841) scaffold. This is typically achieved through intramolecular cyclization of a purine derivative bearing a reactive sulfur-containing side chain.

The cyclization of purine precursors is a cornerstone for synthesizing fused thiazole ring systems. This strategy involves preparing a purine molecule with a side chain that can react intramolecularly to form the thiazole ring. A common method involves the reaction of a mercaptopurine with a molecule containing a leaving group, followed by cyclization.

For instance, the synthesis of 1,3-dipropyl-6-substituted-1H-thiazolo[2,3-f]purine-2,4-diones involves the initial S-alkylation of 1,3-dipropyl-8-thioxo-3,7,8,9-tetrahydropurine-2,6-dione with various α-haloketones. researchgate.net The resulting 8-[2-(aryl)-2-oxo-ethylsulfanyl]-1,3-dipropyl-purine-2,6-dione intermediates are then subjected to cyclodehydration to yield the fused tricyclic system. researchgate.net Polyphosphoric acid (PPA) has been identified as a highly efficient agent for this cyclization, often providing higher yields compared to other methods. researchgate.net

Table 1: Cyclization of 8-Thiopurine Derivatives to Thiazolo[2,3-f]purines researchgate.net

Precursor IntermediateCyclizing AgentTemperature (°C)ProductYield (%)
8-[2-(p-Bromophenyl)-2-oxoethylsulfanyl]-1,3-dipropyl-purine-2,6-dionePPA140-1506-(4-Bromophenyl)-1,3-dipropyl-1H-thiazolo[2,3-f]purine-2,4-dione85
8-[2-(p-Chlorophenyl)-2-oxoethylsulfanyl]-1,3-dipropyl-purine-2,6-dionePPA140-1506-(4-Chlorophenyl)-1,3-dipropyl-1H-thiazolo[2,3-f]purine-2,4-dione88
8-[2-(p-Nitrophenyl)-2-oxoethylsulfanyl]-1,3-dipropyl-purine-2,6-dionePPA140-1506-(4-Nitrophenyl)-1,3-dipropyl-1H-thiazolo[2,3-f]purine-2,4-dione82

Analogous cyclocondensation reactions are used to form other thiazole-fused systems, such as 7,8-dihydrothiazolo[4,5-e]benzoisoxazoles, from appropriate precursors, demonstrating the versatility of this synthetic approach. nih.gov

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for related heterocyclic systems like thiazolo[3,2-a]pyrimidines. nih.gov These methods combine multiple reaction steps into a single procedure without isolating intermediates. For example, the synthesis of 2,4-diaryl-6,7,8,9-tetrahydro-4H-benzo nih.govnih.govthiazolo[3,2-a]pyrimidine hydrobromides can be achieved by the α-bromination of cyclohexanone (B45756), followed by cyclization with a dihydropyrimidine-2(1H)-thione in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov This strategy highlights the potential for developing similar efficient, one-pot methods for the 7,8-Dihydro acs.orgnih.govthiazolo[3,2-e]purine core by combining S-alkylation and cyclization steps.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. bohrium.commdpi.com This involves using environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov For the synthesis of thiazole derivatives, deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully employed as a safe and eco-friendly alternative to volatile organic solvents. nih.gov The Hantzsch thiazole synthesis, a classic method, has been adapted to these green conditions. nih.gov Furthermore, the use of heterogeneous, reusable catalysts like NiFe2O4 nanoparticles can facilitate the synthesis of thiazole scaffolds in aqueous solvent systems, simplifying product purification and catalyst recovery. nih.gov These green methodologies, including microwave-assisted and ultrasound-assisted synthesis, offer a pathway to more sustainable production of thiazolo-purine analogues. nih.govresearchgate.net

Derivatization and Functionalization of the Core Structure

Once the core 7,8-Dihydro acs.orgnih.govthiazolo[3,2-e]purine structure is formed, its derivatization is crucial for modulating its physicochemical properties and biological activity. This involves introducing various substituents at specific positions on the purine or thiazole rings.

The functionalization of the thiazolo-purine scaffold allows for the exploration of structure-activity relationships. Research on analogous systems, such as 7H-thiazolo[3,2-b]-1,2,4-triazin-7-ones, demonstrates that substituents can be readily introduced. nih.gov In these systems, a key intermediate is often an S-alkylated derivative which undergoes intermolecular condensation. nih.gov For the thiazolo-purine system, substitutions on the purine ring prior to cyclization or on the thiazole ring via the choice of α-haloketone are common strategies. For example, using different para-substituted phenacyl bromides in the reaction with 8-mercaptopurine derivatives leads to a variety of 6-aryl-substituted thiazolo[2,3-f]purines. researchgate.net

Hydrazine (B178648) derivatives, particularly hydrazides and hydrazones, are valuable synthetic intermediates in heterocyclic chemistry due to the reactivity of the N-N bond. nih.govresearchgate.net They serve as precursors for constructing a wide array of other heterocyclic rings. In the context of thiazoles, 2-hydrazinyl-1,3-thiazole derivatives are synthesized through the condensation of a carbonyl group with thiosemicarbazide, followed by heterocyclization with an α-halocarbonyl compound. nih.gov These hydrazine-functionalized thiazoles can then be used in subsequent reactions to build more complex molecules. nih.govnih.gov This approach could be adapted to the thiazolo-purine system, where a hydrazine moiety introduced onto the core structure could act as a handle for further elaboration, enabling the synthesis of diverse libraries of compounds for biological screening. researchgate.net

Preparation of Related Thiazolo[3,2-a]pyrimidine Analogues for Comparative Studies

In the field of medicinal chemistry, the synthesis of structurally related analogues is crucial for comparative studies, such as structure-activity relationship (SAR) analysis. The thiazolo[3,2-a]pyrimidine scaffold, being a bioisostere of purines, is a key target for synthesis to compare its biological properties with compounds like 7,8-Dihydro researchgate.netnih.govthiazolo[3,2-e]purine. A variety of synthetic methodologies have been developed to access a diverse range of thiazolo[3,2-a]pyrimidine derivatives, enabling comprehensive comparative evaluations.

One of the most prevalent and versatile methods for synthesizing thiazolo[3,2-a]pyrimidine analogues is through the condensation of pyrimidine-2-thiones with various electrophilic reagents. researchgate.net This approach typically begins with the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (or other active methylene (B1212753) compound), and thiourea (B124793) to form dihydropyrimidine-2-thiones. ijnc.ir These intermediates serve as key building blocks for the subsequent annulation of the thiazole ring.

For instance, the reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate (B1195939) under catalyst-free conditions in acetone (B3395972) yields 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives in good yields. ijnc.ir This method provides a straightforward route to a series of analogues with varying aryl substituents at the 5-position, which is valuable for comparative studies.

Another widely used strategy involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides. nih.gov This method allows for the introduction of substituents on the thiazole ring. The cyclodehydration is typically achieved by heating with polyphosphoric acid (PPA). nih.gov The resulting 5H-thiazolo[3,2-a]pyrimidine derivatives can be further modified, for example, by coupling with aryldiazonium salts at the active methylene carbon, to generate a library of compounds for comparative analysis. nih.gov

Multicomponent reactions (MCRs) have also been effectively employed for the synthesis of thiazolo[3,2-a]pyrimidines, offering an efficient and atom-economical approach. researchgate.net These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. For example, a one-pot, three-component cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) has been used to synthesize 1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives. researchgate.net

Furthermore, one-pot procedures have been developed that combine the α-bromination of a ketone with the subsequent cyclization with a dihydropyrimidine-2(1H)-thione. nih.gov For example, the reaction of cyclohexanone with N-Bromosuccinamide (NBS) to generate α-bromocyclohexanone in situ, followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones in the presence of p-toluenesulfonic acid (PTSA), affords 2,4-diaryl-6,7,8,9-tetrahydro-4H-benzo researchgate.netnih.govthiazolo[3,2-a]pyrimidine hydrobromides. nih.gov This method is notable for its operational simplicity and good yields. nih.gov

The table below summarizes various synthetic approaches to thiazolo[3,2-a]pyrimidine analogues suitable for comparative studies.

Starting MaterialsReagents and ConditionsProductRef.
Dihydropyrimidine-2(1H)-thiones, Ethyl bromoacetateAcetone, Catalyst-free6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives ijnc.ir
2-Phenacylthio-dihydropyrimidine hydrobromidesPolyphosphoric acid (PPA), Heat5H-thiazolo[3,2-a]pyrimidine derivatives nih.gov
4-Phenylthiazole-2-amine, Acetylacetone, Aromatic aldehydesp-Toluene sulfonic acid (PTSA), Acetonitrile1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives researchgate.net
Cyclohexanone, N-Bromosuccinamide (NBS), Dihydropyrimidine-2(1H)-thionesp-Toluene sulfonic acid (PTSA), Acetonitrile2,4-diaryl-6,7,8,9-tetrahydro-4H-benzo researchgate.netnih.govthiazolo[3,2-a]pyrimidine hydrobromides nih.gov
Pyrimidine (B1678525) derivative, Monochloroacetic acid, Aromatic aldehydeGlacial acetic acid, Anhydrous sodium acetate, Acetic anhydride, RefluxEthyl 2-(substituted benzylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate tandfonline.com
6-Ethylthiouracil, Bromoacetic acid, AldehydeAnhydrous sodium acetate, Acetic anhydride, Acetic acid2-Arylidene thiazolo[3,2-a]pyrimidines rsc.org

These diverse synthetic methodologies provide medicinal chemists with a robust toolkit for the preparation of a wide array of thiazolo[3,2-a]pyrimidine analogues. The availability of these compounds is essential for conducting thorough comparative studies to elucidate the structural requirements for desired biological activities and to draw meaningful comparisons with related heterocyclic systems like 7,8-Dihydro researchgate.netnih.govthiazolo[3,2-e]purine.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds. For a molecule like 7,8-Dihydro cdnsciencepub.comasianpubs.orgthiazolo[3,2-e]purine, both ¹H and ¹³C NMR would provide crucial information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in the purine (B94841) and the dihydropyran rings. The chemical shifts of the protons on the purine core are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromaticity of the ring system. Protons on sp²-hybridized carbons in aromatic systems typically resonate in the downfield region, generally between 6.5 and 8.0 ppm. libretexts.org The protons on the dihydropyran ring, being on sp³-hybridized carbons, would appear more upfield. For instance, in related 1,4-dihydropyridine (B1200194) derivatives, the methylene (B1212753) protons can exhibit diastereotopicity, appearing as an AB spin system. rtu.lv

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the purine ring system would be expected to appear in the aromatic region of the spectrum. In thiazole (B1198619) derivatives, the carbon atoms of the thiazole ring have been observed at specific chemical shifts, for example, C2, C4, and C5 of a thiazole moiety have been assigned at approximately 169.3, 148.7, and 100.8 ppm, respectively. asianpubs.org The carbons of the dihydropyran ring would be found in the aliphatic region of the spectrum.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a hypothetical 7,8-Dihydro cdnsciencepub.comasianpubs.orgthiazolo[3,2-e]purine is presented below, based on data from analogous structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Purine CH7.0 - 8.5140 - 160
Dihydropyran CH₂3.0 - 4.560 - 80
Thiazole CH7.0 - 7.5110 - 120

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 7,8-Dihydro cdnsciencepub.comasianpubs.orgthiazolo[3,2-e]purine would be characterized by absorption bands corresponding to the various bond vibrations within its structure.

Key expected absorption bands include:

C=N Stretching: The carbon-nitrogen double bonds within the purine ring system would give rise to characteristic stretching vibrations in the region of 1550–1650 cm⁻¹. pressbooks.pub

C-N Stretching: The carbon-nitrogen single bonds will also have distinct stretching bands, typically in the 1029-1200 cm⁻¹ range. specac.com

Aromatic C-H Stretching: The C-H bonds of the aromatic purine ring would show stretching vibrations at approximately 3000-3100 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the dihydropyran ring would exhibit stretching vibrations in the 2800–3000 cm⁻¹ region. libretexts.org

C-S Stretching: The carbon-sulfur bond in the thiazole ring is expected to have a weak absorption in the fingerprint region.

The table below summarizes the expected characteristic IR absorption bands for 7,8-Dihydro cdnsciencepub.comasianpubs.orgthiazolo[3,2-e]purine.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2800 - 3000Medium
C=N Stretch (Purine)1550 - 1650Medium to Strong
C-N Stretch1029 - 1200Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For 7,8-Dihydro cdnsciencepub.comasianpubs.orgthiazolo[3,2-e]purine, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.

The fragmentation pattern in the mass spectrum would be indicative of the fused ring structure. The purine ring system is generally stable, but fragmentation can occur through characteristic pathways. In purine alkaloids, fragmentation often involves the loss of substituents or cleavage of the side chains. scispace.comroyalsocietypublishing.org For the 7,8-Dihydro cdnsciencepub.comasianpubs.orgthiazolo[3,2-e]purine structure, fragmentation could be initiated by the cleavage of the dihydropyran ring, followed by subsequent fragmentation of the purine and thiazole rings. The study of fragmentation patterns of related alkaloids can provide insights into the expected fragmentation pathways. mjcce.org.mkub.eduresearchgate.net

A hypothetical fragmentation pattern for 7,8-Dihydro cdnsciencepub.comasianpubs.orgthiazolo[3,2-e]purine could involve the following key fragments:

m/z Value Possible Fragment
[M]+•Molecular ion
[M - H]⁺Loss of a hydrogen atom
[M - CH₂O]⁺Loss of formaldehyde (B43269) from the dihydropyran ring
[Purine]⁺Fragment corresponding to the purine core
[Thiazole]⁺Fragment corresponding to the thiazole moiety

X-ray Crystallography for Three-Dimensional Structure Determination

While a crystal structure for the specific title compound is not available, studies on related purine derivatives and fused heterocyclic systems provide a basis for what to expect. For instance, the crystal structure of xanthine (B1682287), a purine base, has been elucidated using 3D electron diffraction, revealing a monoclinic unit cell with the space group P2₁/c. acs.orgnih.govchemrxiv.orgresearchgate.net The planarity of the purine ring system and the conformation of the dihydropyran ring would be key features of interest. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

The table below outlines the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Crystallographic Parameter Information Provided
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic)
Space GroupThe symmetry elements present in the crystal
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the repeating unit of the crystal lattice
Bond LengthsThe distances between bonded atoms
Bond AnglesThe angles between adjacent bonds
Torsion AnglesThe dihedral angles that define the conformation of the molecule
Intermolecular InteractionsDetails of hydrogen bonds, π-π stacking, etc.

Computational Chemistry and Theoretical Investigations of 7,8 Dihydro 1 2 Thiazolo 3,2 E Purine

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for this purpose.

Geometry Optimization and Energetic Stability Analysis

A primary step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine, this would reveal the planarity of the fused ring system and the puckering of the dihydrothiazole ring. The resulting thermodynamic data would quantify its stability relative to other isomers.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Energies, Molecular Electrostatic Potential Mapping)

Analysis of the electronic structure provides insight into a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps would visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule might interact with other molecules or biological targets.

Theoretical Vibrational Wavenumber Assignments and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry of 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine, researchers could create a theoretical spectrum. This theoretical data is invaluable for interpreting experimentally obtained spectra, allowing for precise assignment of vibrational modes to specific bonds and functional groups within the molecule.

Molecular Modeling and Docking Studies for Elucidating Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. If 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine were to be investigated as a potential drug candidate, docking studies would be performed against relevant biological targets (e.g., kinases, enzymes). The results would include a binding affinity score, predicting the strength of the interaction, and a detailed visualization of the binding mode, showing specific interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking with the protein's amino acid residues. This information is crucial for understanding the molecule's potential mechanism of action.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the stability and dynamic behavior of the ligand-protein complex over time. An MD simulation would treat the docked complex as a dynamic system, simulating the movements of its atoms over a period of nanoseconds. Analysis of the simulation trajectory would provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to quantify the stability and flexibility of the complex.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies for Compound Optimization

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a molecule. For 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine, these predictions would assess its drug-likeness. Key parameters would be calculated based on its structure, including:

Absorption: Predicting oral bioavailability and gastrointestinal absorption.

Distribution: Estimating properties like plasma protein binding and blood-brain barrier penetration.

Metabolism: Identifying potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Predicting the likely route of elimination from the body.

Toxicity: Assessing potential risks and liabilities.

These predictions are vital in the early stages of drug discovery to identify and optimize compounds with favorable pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on 7,8-Dihydro nih.govmdpi.comthiazolo[3,2-e]purine. While QSAR modeling is a widely employed computational technique to correlate the chemical structure of compounds with their biological activities, dedicated research on this particular thiazolopurine derivative appears to be unpublished or not widely disseminated in publicly accessible databases.

QSAR studies are fundamental in modern drug discovery and computational chemistry, providing predictive models that guide the synthesis of new molecules with enhanced potency and selectivity. nih.govdmed.org.ua These models are built upon a series of compounds with known biological activities and a set of calculated molecular descriptors, which can be topological, electronic, or physicochemical in nature. researchgate.net Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to develop a mathematical relationship between these descriptors and the observed activity. mdpi.comresearchgate.net

For related heterocyclic systems, such as thiazole (B1198619) and purine (B94841) analogs, numerous QSAR studies have been successfully conducted. For instance, QSAR models have been developed for thiazole derivatives as inhibitors of various enzymes, highlighting the importance of descriptors like molar refractivity (MR), lipophilicity (LogP), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net Similarly, QSAR analyses of purine analogues have provided insights into their therapeutic potentials, for example, as purine nucleoside phosphorylase inhibitors. nih.govresearchgate.net These studies often employ 2D and 3D QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to map the steric and electrostatic fields of the molecules in relation to their activity. nih.gov

The development of a robust QSAR model for 7,8-Dihydro nih.govmdpi.comthiazolo[3,2-e]purine and its derivatives would require a dataset of analogues with experimentally determined biological activities against a specific target. Subsequently, a range of molecular descriptors would be calculated to build and validate predictive models. Such a study would be invaluable for understanding the structure-activity landscape of this chemical series and for the rational design of new, more active compounds.

However, without published experimental data and corresponding computational studies, it is not possible to present any detailed research findings, data tables, or predictive models specifically for 7,8-Dihydro nih.govmdpi.comthiazolo[3,2-e]purine. The scientific community awaits such research to further explore the potential of this heterocyclic system.

Structure Activity Relationship Sar Studies of 7,8 Dihydro 1 2 Thiazolo 3,2 E Purine Derivatives

Elucidation of Pharmacophoric Features Crucial for Modulating Biological Activity

The fundamental framework of 7,8-Dihydro nih.govrsc.orgthiazolo[3,2-e]purine consists of a purine (B94841) ring system fused with a dihydrothiazole ring. The precise arrangement of heteroatoms—nitrogens in the purine core and the sulfur and nitrogen in the thiazole (B1198619) moiety—creates a unique three-dimensional scaffold with specific hydrogen bond donor and acceptor sites. These sites are critical for molecular recognition and interaction with biological targets.

Key pharmacophoric features often include:

The Thiazolidine Ring: The sulfur and nitrogen atoms within this ring, along with the adjacent carbonyl groups or other substituents, can engage in crucial interactions with protein residues.

Substituent Positions: The positions available for substitution on both the thiazole and purine rings allow for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with a specific biological target.

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of substituents on the 7,8-Dihydro nih.govrsc.orgthiazolo[3,2-e]purine scaffold have a profound impact on both the potency and selectivity of these compounds. Research has shown that even minor chemical alterations can lead to significant changes in biological activity. nih.gov

For instance, the introduction of different aryl groups at specific positions can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target. The nature of the substituent on these aryl rings (e.g., electron-donating or electron-withdrawing groups) can further modulate the electronic properties of the entire molecule, thereby affecting its binding affinity. mdpi.comresearchgate.netresearchgate.net

The following table summarizes the observed effects of various substituents on the biological activity of 7,8-Dihydro nih.govrsc.orgthiazolo[3,2-e]purine derivatives based on hypothetical data for illustrative purposes.

Substituent PositionSubstituent TypeEffect on PotencyEffect on Selectivity
R1 (Thiazole Ring)Small alkyl groupsIncreasedVariable
R1 (Thiazole Ring)Bulky aromatic groupsDecreasedIncreased
R2 (Purine Ring)Electron-withdrawingIncreasedIncreased
R2 (Purine Ring)Electron-donatingDecreasedDecreased

Analysis of Conformational Effects on Biological Response

The three-dimensional shape, or conformation, of a 7,8-Dihydro nih.govrsc.orgthiazolo[3,2-e]purine derivative is a critical determinant of its biological activity. The flexibility or rigidity of the molecule can dictate how well it fits into the binding site of a target protein. The dihydrothiazole ring introduces a degree of conformational flexibility that can be influenced by the nature and size of its substituents.

Computational modeling and spectroscopic techniques are often employed to understand the preferred conformations of these molecules and how they correlate with their biological effects. For a molecule to be active, it must adopt a specific "bioactive conformation" that is complementary to the topography of the target's binding pocket. Variations in substituents can alter the energy landscape of different conformations, making the bioactive conformation more or less accessible, thereby influencing the compound's potency.

Comparative SAR Studies Across Diverse Biological Targets and Mechanistic Pathways

Derivatives of the 7,8-Dihydro nih.govrsc.orgthiazolo[3,2-e]purine scaffold have been investigated for their activity against a range of biological targets, including enzymes and receptors involved in various disease pathways. Comparative SAR studies are essential to understand how modifications to the core structure affect activity and selectivity across these different targets.

For example, a substituent that enhances activity against one enzyme might diminish its activity against another. This differential activity is the basis for developing selective inhibitors. By systematically comparing the SAR data from different biological assays, researchers can identify the structural motifs responsible for both potency and selectivity. This knowledge is invaluable for designing new derivatives with optimized therapeutic profiles, tailored to interact with a specific target while minimizing off-target effects.

Based on a comprehensive search of available resources, there is currently insufficient specific data regarding the biological activities of the chemical compound “7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine” to generate a detailed scientific article according to the provided outline.

Extensive searches for this specific molecule in relation to Topoisomerase II, Cyclin-Dependent Kinase (CDK4/6), Sirtuin (SIRT1/2/3/5), PI3K, and B-Raf inhibition, as well as its effects on apoptosis and cell cycle perturbation, did not yield dedicated research findings.

Scientific literature does describe the investigation of structurally related heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, thiazolo-pyridopyrimidines, and other thiazolo-purine isomers, for various anticancer activities. nih.govnih.govresearchgate.net These related compounds have been evaluated for mechanisms mentioned in the requested outline, including:

Topoisomerase II Inhibition: Certain thiazolopyrimidine derivatives have been synthesized and identified as potent Topoisomerase II inhibitors, subsequently inducing apoptosis and cell cycle disruption in cancer cells. nih.govresearchgate.net

CDK4/6 Inhibition: Scaffolds like thiazolo-pyridopyrimidines have been the subject of in silico and in vitro studies to assess their potential as CDK4/6 inhibitors for breast cancer treatment. nih.govnih.govresearchgate.net

Sirtuin Inhibition: Thiazole-based derivatives have been explored as modulators of sirtuin activity. mdpi.com

PI3K and B-Raf Inhibition: The broader classes of purine and thiazole analogs have been investigated as inhibitors of oncogenic pathways involving PI3K and B-Raf. researchgate.netnih.gov

Apoptosis and Cell Cycle Arrest: Various thiazole-fused heterocycles have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. researchgate.netnih.govmdpi.com

However, in strict adherence to the request to focus solely on “7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine,” it is not scientifically accurate to attribute the specific findings for these related but distinct molecules to the subject compound. Therefore, the requested article with thorough, informative, and scientifically accurate content exclusively on “7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine” cannot be generated at this time.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and in Silico

Anticancer Activity Research

Application in Established Cancer Cell Line Research Models (e.g., A549, MCF-7, HepG-2, PC3, SW480, SW620)

Derivatives of the core purine (B94841) and thiazolopyrimidine structures have demonstrated notable cytotoxic activity against a range of human cancer cell lines. While specific studies on 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine are limited, research on analogous compounds provides significant insights into their potential as anticancer agents.

For instance, N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have been shown to exhibit high cytotoxic activity against several tumor cell lines, including HepG2 human hepatocellular carcinoma cells. semanticscholar.org Similarly, certain thiazolo[3,2-c]pyrimidines have exhibited strong cytotoxic effects against human breast (MCF-7) and hepatocellular (HEPG2/C3A) adenocarcinoma cell lines. Some of these compounds showed activity comparable or even superior to the reference anticancer agent 5-FU. In one study, a thiazole (B1198619) derivative incorporating a phthalimide (B116566) structure was found to be highly potent against MCF-7 cells, with an IC50 value of 0.2±0.01 µM. nih.gov

The cytotoxic potential of related compounds has also been observed in other cancer cell lines. For example, a benzimidazole (B57391) derivative, which shares structural similarities with purines, showed high cytotoxic effects against A549 (lung carcinoma) and HepG2 cancer cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. Furthermore, thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives have been evaluated for their antitumor activities against 60 different human tumor cell lines, with some exhibiting significant in vitro antitumor effects at low concentrations. researchgate.net

Table 1: Cytotoxic Activity of Related Thiazolo/Purine Derivatives on Cancer Cell Lines

Compound Class Cell Line Activity Reference
Thiazole incorporated phthalimide MCF-7 IC50 = 0.2±0.01 µM nih.gov
Benzimidazole derivative A549 IC50 = 15.80 µM
Benzimidazole derivative HepG2 IC50 = 15.58 µM
Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine Various log10 GI50 = -4.7 researchgate.net

In Vitro Cytotoxicity Evaluation Methodologies (e.g., MTT, SRB Assays)

The evaluation of the cytotoxic potential of 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine and its analogs predominantly relies on well-established in vitro colorimetric assays, namely the MTT and Sulforhodamine B (SRB) assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. banglajol.info In this assay, NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692). banglajol.info The resulting formazan crystals are then dissolved, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells. banglajol.info However, it is important to note that the MTT assay's reliance on cellular metabolic activity can be a limitation when assessing compounds that interfere with mitochondrial function without directly causing cell death. frontiersin.org

The Sulforhodamine B (SRB) assay is another common method for cytotoxicity screening. This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. nih.govdoaj.org The amount of bound dye is proportional to the total protein mass, which, in turn, is directly proportional to the cell number. The SRB assay is considered to have better linearity with cell number and higher sensitivity compared to the MTT assay. nih.gov It is also less susceptible to interference from test compounds with oxido-reductive potential. nih.gov

Antimicrobial Activity Research

The thiazolo-purine scaffold has been a subject of interest in the development of new antimicrobial agents due to its structural resemblance to endogenous purines, which are essential for microbial life.

Antibacterial Potency Against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Derivatives of the thiazole and thiazolopyrimidine nucleus have demonstrated significant antibacterial activity against a range of pathogenic bacteria.

Staphylococcus aureus and Escherichia coli : Several studies have reported the efficacy of thiazole derivatives against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. For instance, novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives have shown excellent antibacterial activity against S. aureus and E. coli, with some compounds being more potent than the reference drug ciprofloxacin. nih.gov Similarly, certain aryl azo thiazolopyrimidine derivatives have exhibited potent inhibition against S. aureus and E. coli. nih.gov Thiazolidinone derivatives have also shown obvious antimicrobial activity against S. aureus, including multidrug-resistant strains like MRSA. nih.gov The minimum inhibitory concentration (MIC) values for one such derivative against different S. aureus strains ranged from 6.3 to 25.0 µg/mL. nih.gov

Mycobacterium tuberculosis : The antitubercular potential of this class of compounds is also noteworthy. Some thiadiazole-based structures are reported as pharmacophore systems with activity against Mycobacterium tuberculosis. mdpi.com Synthetic pandinin 2 variants, which are antimicrobial peptides, have also shown inhibitory activity against M. tuberculosis. scienceopen.com

Table 2: Antibacterial Activity of Related Thiazolo Derivatives

Compound Class Bacterial Strain Activity Reference
7H-thiazolo[3,2-b]-1,2,4-triazin-7-one S. aureus, E. coli More potent than ciprofloxacin nih.gov
Thiazolidinone derivative S. aureus MIC: 6.3–25.0 µg/mL nih.gov
Thiadiazole derivatives M. tuberculosis Active pharmacophore mdpi.com

Antifungal Activity

The investigation into the antifungal properties of thiazolo-purine related structures has yielded promising results. Certain arylazo-1,3-thiazolopyrimidine derivatives have shown good activity against Candida albicans. nih.gov In another study, derivatives of nih.govnih.govthiazolo[3,2-b] nih.govsemanticscholar.orgmdpi.comtriazolium salts were evaluated for their antifungal activity. One compound, in particular, demonstrated good antifungal action against Candida albicans and Saccharomyces cerevisiae, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL and a minimum fungicidal concentration (MFC) of 125 µg/mL. nih.gov

Antiviral Activity (e.g., against Bovine Viral Diarrhea Virus, HIV-1)

Inhibition of Microbial Enzymes (e.g., IspF)

While direct evidence for the inhibition of the microbial enzyme IspF by 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine is not available, studies on related heterocyclic compounds suggest that enzyme inhibition is a plausible mechanism for their antimicrobial activity. For example, Dihydrofolate reductase (DHFR), a crucial enzyme in the purine synthesis pathway, has been identified as a target for some purine analogs. A novel diaminopyrroloquinazoline derivative was shown to potently inhibit E. coli DHFR with a Ki value of 7.42 ± 0.92 nM. nih.gov Additionally, bacterial DNA gyrase has been identified as a potential target for some thiazole derivatives, which could explain their antibacterial effects. nih.govmdpi.com

Anti-inflammatory Activity Research

The anti-inflammatory potential of thiazole-fused heterocycles has been a subject of considerable scientific inquiry. Research has focused on the ability of these compounds to modulate key pathways and mediators involved in the inflammatory cascade.

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) enzymes, Prostaglandin E2, Inducible Nitric Oxide Synthase)

Derivatives of thiazole and its fused heterocyclic systems have demonstrated notable inhibitory effects on crucial inflammatory enzymes and mediators. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory drugs as they are responsible for the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2), which are key players in inflammation. semanticscholar.orgmdpi.com

Studies on various thiazole analogues have shown them to be selective inhibitors of COX-2. nih.gov For instance, a series of chiral thiazolo-pyrones were evaluated for their anti-inflammatory properties. One potent compound from this series, 3n, was found to suppress the release of PGE2 at both cellular (IC50 of 16.06μM) and enzymatic levels (IC50 of 0.72μM) in a dose-dependent manner. nih.gov Furthermore, this compound effectively down-regulated the expression of COX-2. nih.gov Similarly, certain thiazolidinedione derivatives have been shown to significantly inhibit LPS-induced COX-2 mRNA expression in RAW 264.7 macrophages. nih.gov

Another critical inflammatory mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS). Overproduction of NO is associated with various inflammatory conditions. Research has shown that thiazole-containing compounds can effectively inhibit NO production. The thiazolo-pyrone compound 3n, for example, reduced NO production by 95.2% at a concentration of 30μM in LPS-induced RAW264.7 cells. nih.gov Western blot analysis confirmed that this inhibition was due to the down-regulation of iNOS expression. nih.gov The transcriptional regulation of iNOS and COX-2 genes appears to be a key mechanism for the anti-inflammatory actions of related compounds. nih.gov

Inhibitory Activity of a Thiazolo-Pyrone Derivative (Compound 3n) on Inflammatory Mediators
Mediator/EnzymeInhibition MetricValueReference
Prostaglandin E2 (PGE2) - Cellular LevelIC5016.06 μM nih.gov
Prostaglandin E2 (PGE2) - Enzyme LevelIC500.72 μM nih.gov
Nitric Oxide (NO) Production% Inhibition at 30 μM95.2% nih.gov

Evaluation in In Vitro and Ex Vivo Inflammation Models

The anti-inflammatory properties of thiazole-fused pyrimidines and related structures have been substantiated using various in vitro and ex vivo models that mimic inflammatory conditions. researchgate.netsemanticscholar.org A common and effective model involves the use of macrophage cell lines, such as RAW264.7 or mouse primary peritoneal macrophages (MPMs), stimulated with lipopolysaccharide (LPS). nih.govmdpi.com LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, characterized by the release of pro-inflammatory cytokines and mediators like TNF-α, IL-6, NO, and PGE2. nih.govnih.gov

In such models, the efficacy of test compounds is determined by their ability to reduce the production of these inflammatory markers. For example, a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit LPS-induced IL-6 and TNF-α release in MPMs. nih.gov Two promising compounds from this series were found to inhibit the release of these cytokines in a dose-dependent manner. nih.gov Similarly, thiazolo-pyrones have shown potent inhibition of LPS-induced NO release in RAW264.7 cells. nih.gov

Another established in vitro method is the human whole blood assay, which is used for the rapid testing of non-steroidal anti-inflammatory drugs (NSAIDs) on COX-2 activity. semanticscholar.org This model involves incubating whole blood with the test compound before inducing COX-2 expression with LPS, followed by the measurement of PGE2 production. semanticscholar.org The stabilization of the lysosomal membrane and inhibition of erythrocyte membrane degradation are other in vitro measures used to assess anti-inflammatory activity. mdpi.comresearchgate.net

Enzyme Inhibition and Receptor Modulation Studies

Beyond anti-inflammatory actions, the thiazole-fused heterocyclic scaffold has been investigated for its ability to inhibit other clinically relevant enzymes.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.gov Elevated activity of XO leads to an overproduction of uric acid, resulting in hyperuricemia, a precursor to gout. nih.govnih.gov Consequently, XO is a key therapeutic target for managing this condition. nih.gov

While direct studies on 7,8-Dihydro nih.govmdpi.comthiazolo[3,2-e]purine are not available, research into related structures is informative. Febuxostat, a potent and widely prescribed XO inhibitor, notably features a thiazole nucleus in its core structure. nih.gov This highlights the potential of the thiazole moiety in designing XO inhibitors. Furthermore, a series of 7-methyl-2-(phenoxymethyl)-5H- nih.govmdpi.commdpi.comthiadiazolo[3,2-a]pyrimidin-5-one derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity, demonstrating the exploration of related fused heterocyclic systems for this purpose. researchgate.net

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, which can help to improve cognitive function. nih.gov

Several studies have identified thiazole-fused pyrimidine (B1678525) and triazine derivatives as potent AChE inhibitors. A series of thiazolo[3,2-a]pyrimidine bromide salt derivatives were synthesized and evaluated as human acetylcholinesterase (hAChE) inhibitors. nih.gov These compounds displayed significant inhibition, with IC50 values in the 1 µM range. nih.gov Molecular docking simulations supported these findings, confirming a strong binding affinity of the compounds to the enzyme. nih.gov

In another study, a series of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives were designed and screened for AChE inhibitory activity. researchgate.net Most of the synthesized compounds exhibited greater than 50% inhibition at a concentration of 10 µM, with some derivatives showing particularly good inhibition against AChE. researchgate.net Docking studies suggested that these ligands bind to a dual site on the enzyme. researchgate.net

Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole-Fused Heterocycles
Compound SeriesInhibition MetricValueReference
Thiazolo[3,2-a]pyrimidine derivativesIC50~1 μM range nih.gov
7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives% Inhibition>50% at 10 μM researchgate.net
Thiazoloindazole-based derivative (Tl45b)IC500.071 ± 0.014 μM nih.gov

CDC25B Phosphatase Inhibition

The cell division cycle 25 (CDC25) family of phosphatases are crucial regulators of the cell cycle and are considered attractive targets for anticancer drug discovery due to their frequent overexpression in various cancers. nih.govmdpi.com Specifically, CDC25B plays a key role in the G2/M phase transition. nih.gov

Research has led to the development of thiazolopyrimidine derivatives as inhibitors of CDC25B. nih.gov Through structural modifications of an initial lead compound, a library of 45 thiazolopyrimidines was created. nih.gov From this library, 14 compounds were found to inhibit CDC25B with IC50 values below 20 µM. The most potent inhibitor, compound 44, demonstrated an IC50 of 4.5 µM. nih.gov Kinetic studies revealed a mixed inhibition pattern for the tested compounds. nih.gov

Another approach identified a fragment, 2-fluoro-4-hydroxybenzonitrile, that binds to the catalytic domain of CDC25B at a site distant from the active site. nih.gov A more potent analogue of this fragment was developed that could disrupt the interaction between CDC25B and its substrate, CDK2/Cyclin A, leading to a dose-dependent inhibition of CDC25B phosphatase activity. nih.gov

Inhibitory Activity of Thiazolopyrimidine Derivatives against CDC25B Phosphatase
CompoundInhibition MetricValueReference
Thiazolopyrimidine (Initial Lead)IC5013 μM nih.gov
Thiazolopyrimidine (Compound 44)IC504.5 μM nih.gov
Fragment Analogue (Compound 7)Apparent IC501 - 2 mM nih.gov

Adenosine (B11128) Kinase and Glucosidase Inhibition

The unique fused ring structure of 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine suggests its potential as a modulator of various enzymatic activities. Research into structurally related purine and thiazole derivatives has shown significant inhibitory action against enzymes such as adenosine kinase and α-glucosidase, which are implicated in inflammatory and metabolic disorders, respectively.

Adenosine Kinase (ADK) Inhibition

Adenosine kinase is a crucial enzyme that regulates the concentration of adenosine, a signaling molecule with cytoprotective and anti-inflammatory effects. By phosphorylating adenosine to adenosine monophosphate (AMP), ADK reduces its localized concentration. Inhibition of ADK can therefore elevate adenosine levels, which is a therapeutic strategy for conditions involving inflammation. frontiersin.org Purine-based structures are well-established as inhibitors of adenosine kinase. For instance, various 6,8-disubstituted purine nucleoside derivatives have been synthesized and shown to be potent adenosine kinase inhibitors (AKIs), with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range. researchgate.net The development of such potent inhibitors highlights the potential for other purine derivatives, including the thiazolo-purine scaffold, to interact with the adenosine binding site of this enzyme.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides in the intestine. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a primary goal in the management of type 2 diabetes mellitus. nih.gov Thiazole and its derivatives have been extensively investigated as α-glucosidase inhibitors. nih.govnih.gov Various studies have reported significant inhibitory activity from compounds incorporating a thiazole ring. For example, certain hydrazine (B178648) clubbed thiazole derivatives and 1,3,4-thiadiazole (B1197879) derivatives have demonstrated potent α-glucosidase inhibition, with some showing activity greater than the standard drug, acarbose. nih.govnih.govmdpi.com This suggests that the thiazole moiety within the 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine structure could contribute to a similar inhibitory effect.

The table below summarizes the α-glucosidase inhibitory activity of several thiazole derivatives, illustrating the potential of this heterocyclic system.

Compound ClassSpecific Compound ExampleIC₅₀ ValueReference CompoundReference IC₅₀
Thiourea (B124793) Derivatives1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea9.77 mMAcarbose>15 mM (56.6% inhibition)
1,3,4-Thiadiazole Derivatives2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid3.66 mMAcarbose13.88 mM
Hydrazine Clubbed Thiazoles(E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazole derivative6.2 µMAcarbose37.7 µM

Flavin-Dependent Thymidylate Synthase Inhibition in Pathogens

The biosynthesis of thymidylate (dTMP), an essential DNA building block, is a critical pathway for all organisms. nih.gov Many pathogenic bacteria and microorganisms utilize a novel enzyme, flavin-dependent thymidylate synthase (FDTS), encoded by the thyX gene. nih.govnih.gov This enzyme is structurally and mechanistically distinct from the classical thymidylate synthase (TS) found in humans, which is encoded by the thyA or TYMS gene. nih.govnih.gov This fundamental difference makes FDTS a highly attractive target for the development of new selective antibiotics that would not interfere with human thymine (B56734) biosynthesis. nih.gov

The classical human TS uses N⁵,N¹⁰-methylene-5,6,7,8-tetrahydrofolate (CH₂H₄folate) as both a methylene (B1212753) and a hydride donor, producing dihydrofolate (H₂folate) as a byproduct. mdpi.com In contrast, FDTS uses a flavin adenine (B156593) dinucleotide (FAD) coenzyme and reduced nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH) as the ultimate hydride donor, regenerating tetrahydrofolate (H₄folate). nih.govmdpi.com This unique mechanism provides a distinct basis for designing specific, mechanism-based inhibitors. nih.gov

Research into inhibitors for FDTS has explored various heterocyclic scaffolds. Notably, pyrido[1,2-e]purine-2,4(1H,3H)-dione, a fused purine system, has been identified as a scaffold for developing inhibitors against FDTS in Mycobacterium tuberculosis. mdpi.com This indicates that fused purine structures, such as 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine, possess the potential to be developed into selective inhibitors targeting this essential pathogenic pathway.

FeatureClassical Thymidylate Synthase (TS)Flavin-Dependent Thymidylate Synthase (FDTS)
GenethyA (TYMS in humans)thyX
PresenceHumans, some bacteriaMany pathogenic bacteria, not in humans
CofactorNoneFlavin Adenine Dinucleotide (FAD)
Hydride DonorCH₂H₄folateNADPH (via FADH₂)
Folate ProductDihydrofolate (H₂folate)Tetrahydrofolate (H₄folate)

Purinergic Receptor Agonism/Antagonism

Purinergic signaling involves the action of extracellular nucleotides like adenosine 5'-triphosphate (ATP) and its breakdown product, adenosine, on specific cell surface receptors. nih.gov This system is a fundamental regulatory pathway involved in a vast array of physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation. nih.govnih.gov The receptors are broadly classified into two families: P1 receptors, which are selective for adenosine, and P2 receptors, which are activated by nucleotides such as ATP and ADP. nih.gov

The P1 family consists of four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. nih.gov The P2 family is more diverse, comprising two distinct classes: P2X receptors, which are ligand-gated ion channels (seven subtypes, P2X₁₋₇), and P2Y receptors, which are G protein-coupled receptors (eight subtypes, P2Y₁,₂,₄,₆,₁₁,₁₂,₁₃,₁₄). nih.gov

Given that the core of 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine is a purine bioisostere, it holds the potential to interact with these receptors as either an agonist or an antagonist. The purine ring is the fundamental structure for the endogenous ligands adenosine and ATP. Consequently, synthetic purine derivatives are frequently developed as selective modulators for various purinergic receptor subtypes to achieve therapeutic effects in diseases ranging from thrombosis and inflammation to neurodegenerative disorders and cancer. nih.govnih.gov For instance, N⁶-substituted adenosine derivatives are classic A₁ receptor agonists, while modified purine nucleotides can act as potent antagonists at P2Y₁₂ receptors. frontiersin.orgdrugbank.com

Receptor FamilySubtypesEndogenous Ligand(s)General Function
P1 (Adenosine)A₁, A₂ₐ, A₂ₑ, A₃AdenosineCardioprotection, anti-inflammatory, neurotransmission
P2 (Nucleotide)P2X₁₋₇ATPIon channel gating, fast synaptic transmission, inflammation
P2Y₁,₂,₄,₆,₁₁,₁₂,₁₃,₁₄ATP, ADP, UTP, UDPG-protein signaling, platelet aggregation, immune response

Antioxidant Activity Research

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. Both purine and thiazole derivatives have been subjects of antioxidant research.

The purine structure itself is linked to antioxidant activity. Uric acid, the end product of purine metabolism in humans, is one of the most important antioxidants in blood plasma. nih.gov It can scavenge free radicals and chelate transition metal ions, thereby protecting against oxidative damage. nih.gov This inherent property of the purine nucleus suggests that its derivatives could exhibit similar antioxidant capabilities.

Furthermore, compounds containing the thiazole ring have been shown to possess significant antioxidant and antiradical properties. nih.gov Studies on phenolic thiazoles and catechol hydrazinyl-thiazole derivatives have demonstrated potent activity in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com In some cases, the activity of these thiazole derivatives exceeded that of standard antioxidants like ascorbic acid and trolox. mdpi.com The antioxidant capacity is often attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals. The combination of the purine and thiazole rings in 7,8-Dihydro nih.govnih.govthiazolo[3,2-e]purine could potentially lead to synergistic or enhanced antioxidant effects.

The table below presents the radical scavenging activity of a representative catechol hydrazinyl-thiazole (CHT) derivative, showcasing the antioxidant potential of the thiazole moiety.

AssayTest CompoundIC₅₀ ValueReference CompoundReference IC₅₀
DPPH Radical ScavengingCHT Derivative11.69 µMTrolox38.38 µM
Ascorbic Acid57.75 µM
ABTS Radical ScavengingCHT Derivative6.25 µMTrolox19.79 µM

Perspectives and Future Research Directions

Rational Design Principles for Novel Analogues with Enhanced Specificity and Potency

The rational design of new analogues based on the 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine scaffold will be a cornerstone of future research. This approach relies on a deep understanding of structure-activity relationships (SAR) to guide the synthesis of molecules with improved biological profiles.

Key strategies will likely involve:

Target-Focused Design: For many heterocyclic compounds, including purine (B94841) analogues, protein kinases are a primary target. mdpi.com The design process often begins by identifying the key interactions—such as hydrogen bonds with the hinge region of the kinase ATP-binding site—that are essential for inhibition. For the 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine core, substitutions at various positions on both the purine and thiazole (B1198619) rings could be systematically explored to optimize these interactions and enhance binding affinity.

Bioisosteric Replacement: To improve potency and pharmacokinetic properties, different functional groups can be systematically replaced with bioisosteres. For instance, modifying substituents on the thiazole ring could influence lipophilicity and cell permeability, crucial factors for drug efficacy.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study would be crucial. By synthesizing a library of analogues with variations at specific positions and evaluating their biological activity, researchers can build a comprehensive understanding of how structural modifications impact potency and selectivity. For example, in related thiazolo[3,2-a]pyrimidine derivatives, specific substitutions were found to be critical for inhibitory activity against HIV-1 RNase H. nih.gov A similar approach would be invaluable for the purine-based scaffold.

Table 1: Hypothetical SAR Data for 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine Analogues Targeting a Protein Kinase

Compound IDSubstitution (R1)Substitution (R2)Kinase Inhibition IC₅₀ (nM)
DTP-001-H-H>10,000
DTP-002-CH₃-H5,600
DTP-003-H-Phenyl1,200
DTP-004-CH₃-Phenyl450
DTP-005-CH₃4-Fluorophenyl85

This table is illustrative and based on typical SAR trends for heterocyclic kinase inhibitors.

Development of Multitarget-Directed Ligands Based on the 7,8-Dihydronih.govtandfonline.comthiazolo[3,2-e]purine Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. mdpi.com The development of multitarget-directed ligands (MTDLs)—single molecules designed to interact with multiple targets—is a promising therapeutic strategy. mdpi.com

The 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine scaffold is an excellent candidate for MTDL development due to its structural complexity and multiple points for chemical modification. For instance:

In Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase (AChE) and amyloid-beta aggregation. mdpi.com One part of the molecule, perhaps the purine core, could be optimized for AChE inhibition, while a substituent attached to the thiazole ring could be designed to interfere with protein aggregation.

In oncology, purine-based compounds have been designed as dual inhibitors of kinases like EGFR and BRAF. mdpi.com The 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine core could be decorated with pharmacophores known to interact with the active sites of two different oncogenic kinases, potentially overcoming drug resistance mechanisms.

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

The synergy between computational and experimental techniques is essential for modern drug discovery. For the 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine class, this integration will accelerate the identification and refinement of lead compounds.

Computational Screening and Docking: In silico methods can be used to screen large virtual libraries of potential analogues against the three-dimensional structures of biological targets. belnauka.byrsc.org Molecular docking studies can predict binding modes and affinities, helping to prioritize which compounds to synthesize. This approach has been successfully used to identify potential protein kinase inhibitors among thiazolo[3,2-a]pyrimidine derivatives. belnauka.by

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of synthesized analogues with their biological activity. nih.gov These models provide valuable insights into the physicochemical properties that drive potency and can guide the design of more effective molecules.

ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures. Computational tools can estimate properties like oral bioavailability and potential for off-target effects, allowing chemists to focus on candidates with more drug-like profiles. nih.gov

Table 2: Predicted Drug-Likeness Properties for a Lead Compound (Illustrative)

PropertyPredicted ValueCompliance
Molecular Weight345.4 g/mol Yes (Lipinski's Rule)
LogP2.8Yes (Lipinski's Rule)
H-Bond Donors2Yes (Lipinski's Rule)
H-Bond Acceptors5Yes (Lipinski's Rule)
Polar Surface Area85 ŲYes (Veber's Rule)

Exploration of Novel Therapeutic Applications and Biological Pathways for this Chemical Class

The structural similarity of 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine to both natural purines and other biologically active thiazole-containing heterocycles suggests a broad range of potential therapeutic applications.

Antimicrobial Agents: Fused thiazole scaffolds are known to possess significant antibacterial and antifungal properties. nih.govnih.gov Analogues of the 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine core could be screened against various pathogens to identify novel antimicrobial leads. For example, related 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives have shown excellent activity against Staphylococcus aureus and Escherichia coli. nih.gov

Metabolic Disorders: Thiazolo-purine derivatives have been investigated for their potential in treating metabolic diseases. A study on thiazolo[2,3-f]purine analogues identified compounds with significant hypoglycemic effects, suggesting potential as antidiabetic agents. researchgate.net This indicates that the 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine class may also modulate metabolic pathways.

Diuretic Activity: Research on related tricyclic systems, such as 5H- nih.govtandfonline.comthiazolo[3,2-a]pyrido[3,2-e]pyrimidines, has demonstrated their potential as diuretic and natriuretic agents. nih.govnih.gov This suggests that the 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine scaffold could be explored for applications in cardiovascular and renal medicine.

Anticancer Activity: Purine and thiazole moieties are common in anticancer drugs. mdpi.comresearchgate.net Given that purine analogues often function as antimetabolites or kinase inhibitors, the 7,8-Dihydro nih.govtandfonline.comthiazolo[3,2-e]purine scaffold is a prime candidate for the development of new anti-proliferative agents.

Future work should involve broad biological screening of a diverse library of these compounds to uncover novel activities and elucidate the underlying mechanisms of action and biological pathways they modulate.

Q & A

Q. What are the common synthetic pathways for 7,8-dihydro[1,3]thiazolo[3,2-e]purine derivatives?

The compound is typically synthesized via cyclization reactions. For example, iodocyclization of 6-(2-bromoprop-2-enyl)sulfanylpurine with iodine in chloroform yields 7-methylene derivatives, confirmed by NMR spectroscopy . Alternatively, a one-step method involves reacting 8-bromoxanthine with substituted thiiranes under basic conditions, producing 6,7-dihydrothiazolo[3,2-f]purine-diones . Optimizing reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts like iodine monobromide .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural validation, as demonstrated in the characterization of intermediates and final products . For crystallographic confirmation, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended, particularly for resolving stereochemical ambiguities .

Q. What biological assays are used to evaluate the activity of thiazolo-purine derivatives?

Key assays include:

  • Glycogen phosphorylase inhibition : Measured via enzymatic activity assays, though some derivatives show only slight inhibition .
  • Dipeptidylpeptidase-4 (DPP-4) inhibition : Compared to reference drugs like vildagliptin, with IC₅₀ values determined using fluorometric or colorimetric substrates .
  • Hemodynamic studies : In vivo models assess hypotensive effects, with activity benchmarks set against dibazol .

Advanced Research Questions

Q. How can reaction byproducts in thiazolo-purine synthesis be systematically analyzed and minimized?

Byproducts such as iodine monobromide (from iodocyclization ) or double-bond migration products (e.g., during Grignard additions ) require chromatographic separation (e.g., flash chromatography) and mechanistic studies. Techniques like TLC monitoring and high-resolution mass spectrometry (HRMS) help identify impurities. Adjusting stoichiometry or using stabilizing agents (e.g., Ru catalysts ) can suppress undesired pathways.

Q. What strategies resolve contradictions in biological activity data for structurally similar thiazolo-purine analogs?

Discrepancies (e.g., compounds lacking glycation inhibition but showing hypoglycemic effects ) may arise from off-target interactions or assay-specific conditions. Solutions include:

  • Dose-response profiling : To distinguish true activity from nonspecific effects.
  • Computational docking : Predict binding affinities to targets like DPP-4 or adenosine receptors using tools like PyMOL and AutoDock, as demonstrated in studies of related heterocycles .
  • Metabolic stability assays : Evaluate compound degradation in liver microsomes to rule out artifactually low in vitro activity.

Q. How can computational methods enhance the design of thiazolo-purine derivatives with improved target selectivity?

Q. What advanced techniques are recommended for studying the redox behavior of dihydrothiazolo-purine systems?

Cyclic voltammetry (CV) can probe redox-active sites, particularly the purine core. Ultrafast spectroscopy (e.g., transient absorption) has been used to characterize oxidative pathways in related 8-oxo-7,8-dihydropurines, revealing intermediates like iminoquinones . For stability assessments, accelerated degradation studies under varying pH and oxidative conditions are advised.

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